1-Bromo-2-(4-nitrophenoxy)benzene
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Description
“1-Bromo-2-(4-nitrophenoxy)benzene” is a chemical compound with the molecular formula C12H8BrNO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine (Br) and nitrophenoxy (NO3) functional groups attached . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound.Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis Techniques : Novel synthesis methods for related compounds have been developed, emphasizing efficiency and suitability for commercial production. For instance, 2-Bromo-4-nitrophenol synthesis involves diazotization and Sandmeyer reactions, indicating a methodology that could be relevant for 1-Bromo-2-(4-nitrophenoxy)benzene as well (Li Zi-ying, 2008).
Chemical Properties and Reactions : Research on chloro- and bromo-benzenes, including their nitration with nitrogen dioxide, highlights the ortho-directing trends of halogen substituents, a factor potentially impacting the behavior of this compound (Hitomi Suzuki & Tadashi Mori, 1994).
Halogenation Studies : Studies on ring halogenations of polyalkylbenzenes, which include bromo and nitro groups, provide insights into the chemical pathways and conditions favoring such reactions, which could be relevant for understanding the behavior of this compound (P. Bovonsombat & E. Mcnelis, 1993).
Crystallography and Structural Analysis : Investigations into the crystal structures of similar compounds, like 2-Methyl-2-(4-nitrophenoxy)propanoic acid, offer insights into the molecular arrangement and interactions within crystals. This can inform the understanding of this compound's potential crystal structures (G. Navarrete-Vázquez et al., 2008).
Compound Separation Techniques : The separation of similar compounds, like 1-Bromo-2-(p-nitrophenoxy)ethane, highlights methods that could be applicable to this compound. Understanding solubility properties and using selective solvents are key aspects of these techniques (Liu Qiao-yun, 2004).
Spectrophotometric Applications : Research on spectrophotometric determination of anionic surfactants using similar nitro and bromo derivatives demonstrates potential analytical applications for this compound (K. Higuchi et al., 1980).
Properties
IUPAC Name |
1-bromo-2-(4-nitrophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPDDSHJZQKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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